methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Overview
Description
Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of action
Many indole derivatives are known to interact with various enzymes, receptors, and other proteins in the body .
Mode of action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. Many similar compounds work by binding to their target proteins and modulating their activity .
Biochemical pathways
Indole derivatives can affect a wide range of pathways, depending on their specific targets .
Pharmacokinetics
Many similar compounds are well absorbed and distributed throughout the body .
Result of action
Indole derivatives can have a wide range of effects, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes involved in cellular metabolism, such as kinases and proteases. These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit signaling pathways such as MAPK and PI3K/Akt, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate enzymes such as cytochrome P450s, which play a crucial role in drug metabolism. Additionally, this compound can affect the levels of metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. This compound can accumulate in specific tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Additionally, the compound can be found in the cytoplasm and mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate typically involves the bromination of a pyrrolo[3,2-c]pyridine derivative followed by esterification. One common method includes the reaction of 3-bromo-1H-pyrrolo[3,2-c]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,2-c]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
- 1H-Pyrazolo[3,4-b]pyridines
- 4-(Bromomethyl)pyridine
Uniqueness
Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups This combination provides distinct reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(10)4-12-6(7)2-3-11-8/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIOHJVXERFKNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210538 | |
Record name | Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-69-7 | |
Record name | Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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